molecular formula C10H12ClF2NO3 B7451159 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoicacidhydrochloride

4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoicacidhydrochloride

Cat. No.: B7451159
M. Wt: 267.66 g/mol
InChI Key: JWAYNKROMAMALI-UHFFFAOYSA-N
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Description

4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoic acid hydrochloride is a chemical compound with the molecular formula C10H11F2NO3·HCl. It is known for its unique structure, which includes a difluoroethoxy group attached to a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoic acid hydrochloride typically involves the reaction of 4-hydroxy-3-methylbenzoic acid with 2-amino-1,1-difluoroethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce a variety of substituted benzoic acid compounds .

Scientific Research Applications

4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The difluoroethoxy group may play a crucial role in its activity by influencing the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoic acid hydrochloride
  • 4-(2-amino-1,1-difluoroethoxy)-3-chlorobenzoic acid hydrochloride

Uniqueness

4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoic acid hydrochloride is unique due to its specific difluoroethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3.ClH/c1-6-4-7(9(14)15)2-3-8(6)16-10(11,12)5-13;/h2-4H,5,13H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAYNKROMAMALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)OC(CN)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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